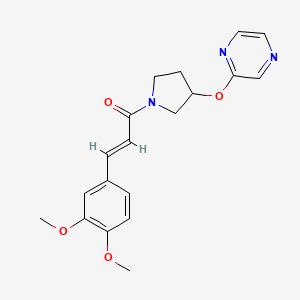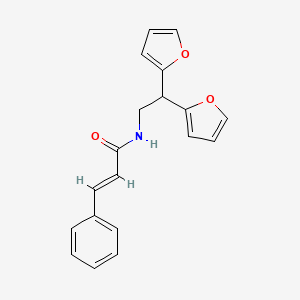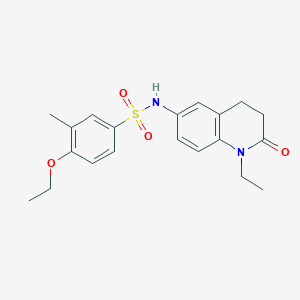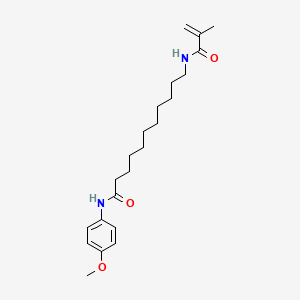
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
- The compound has been synthesized and characterized by various spectroscopic techniques, revealing details about its molecular structure and intermolecular interactions. For example, studies on similar compounds have shown the importance of CH ⋯ N, CH ⋯ O, and C ⋯ C aromatic stacking type of intermolecular secondary interactions in forming supramolecular structures (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).
- Photophysical properties such as absorption, emission, stokes shift, and fluorescence quantum yield have been studied, revealing the compound's potential in various applications including as a fluorescent chemosensor for metal ion detection (Khan, 2020).
Crystal Structure Analysis
- Crystal structure analysis, such as X-ray diffraction studies, has been conducted to understand the molecular and crystal structures of related compounds. This includes examining the crystallization pattern and intermolecular interactions, which can be crucial for understanding the compound's properties and potential applications (Shivalingegowda, Ming, Jamalis, Kumar, & Lokanath, 2017).
Potential Applications in Antimicrobial and Anticholinesterase Agents
- Some derivatives of similar compounds have been evaluated for their antimicrobial activities, providing insights into their potential therapeutic uses. For instance, certain derivatives have shown effectiveness against microbial strains, which could be valuable in developing new pharmaceuticals (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
- Additionally, derivatives have been synthesized and evaluated for their anticholinesterase effects, which is significant in the treatment of neurodegenerative disorders (Altıntop, 2020).
Contributions to Organic Synthesis and Material Science
- The compound and its derivatives contribute significantly to the field of organic synthesis, providing new synthetic routes and methodologies for creating complex molecules with potential biological activities (Zaki, Sayed, & Elroby, 2016).
- In material science, studies on similar compounds have demonstrated their potential in opto-electronic device applications, highlighting their importance in advancing new technologies (Ganapayya, Jayarama, Sankolli, Hathwar, & Dharmaprakash, 2012).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-5-3-14(11-17(16)25-2)4-6-19(23)22-10-7-15(13-22)26-18-12-20-8-9-21-18/h3-6,8-9,11-12,15H,7,10,13H2,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRPIOHSWTNDA-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368391.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B2368392.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2368394.png)



![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)

![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)

![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)